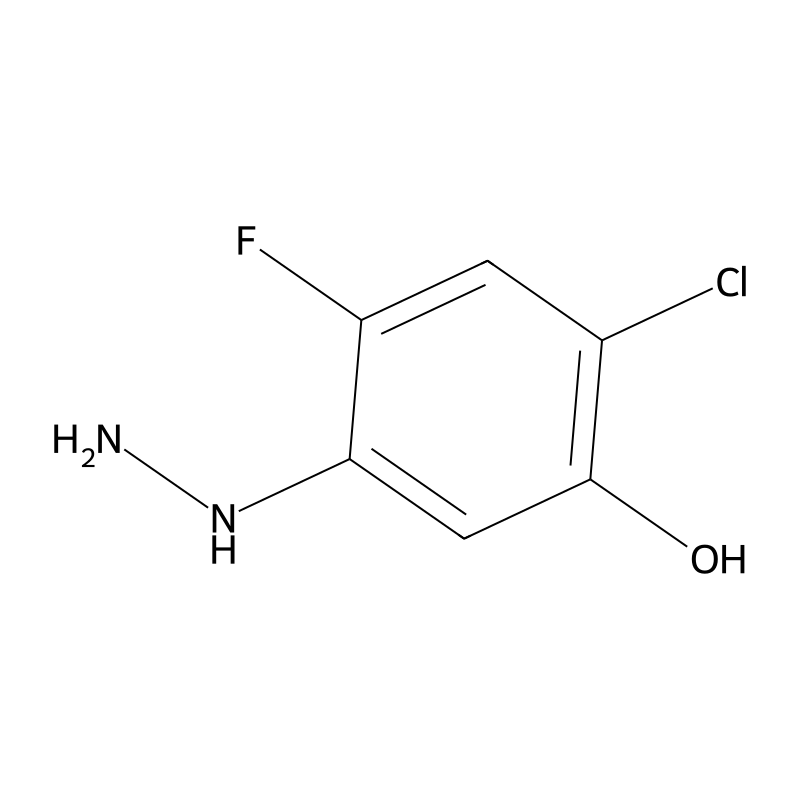2-Chloro-4-fluoro-5-hydrazinylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-4-fluoro-5-hydrazinylphenol is an organic compound characterized by its unique structure incorporating both chlorine and fluorine substituents on a phenolic ring, along with a hydrazinyl group. The molecular formula of this compound is CHClF NO, indicating the presence of six carbon atoms, six hydrogen atoms, one chlorine atom, one fluorine atom, three nitrogen atoms, and one oxygen atom. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties.
There is no current information available on the mechanism of action of 2-Chloro-4-fluoro-5-hydrazinylphenol in biological systems or its interaction with other compounds.
The chemical behavior of 2-chloro-4-fluoro-5-hydrazinylphenol is influenced by the presence of the halogen atoms and the hydrazinyl group. It can participate in various reactions, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
- Hydrazone Formation: The hydrazinyl group can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
- Oxidation Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Research indicates that compounds similar to 2-chloro-4-fluoro-5-hydrazinylphenol exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives show effectiveness against bacteria and fungi.
- Anticancer Activity: Certain structural analogs have been investigated for their potential to inhibit cancer cell growth.
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to reduce inflammation in biological systems.
The synthesis of 2-chloro-4-fluoro-5-hydrazinylphenol typically involves several key steps:
- Starting Material Preparation: The synthesis often begins with 4-fluorophenol as a precursor.
- Chlorination Reaction: Chlorination of 4-fluorophenol using chlorine gas or chlorinating agents leads to the formation of 2-chloro-4-fluorophenol.
- Hydrazine Reaction: The introduction of hydrazine or its derivatives to 2-chloro-4-fluorophenol facilitates the formation of 2-chloro-4-fluoro-5-hydrazinylphenol through nucleophilic substitution.
The following reaction scheme summarizes the synthesis process:
2-Chloro-4-fluoro-5-hydrazinylphenol has several potential applications:
- Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs targeting specific diseases.
- Agricultural Chemicals: It can be utilized in the formulation of pesticides or herbicides due to its biological activity.
- Chemical Intermediates: As a reactive compound, it serves as an intermediate in synthesizing more complex organic molecules.
Studies on the interactions of 2-chloro-4-fluoro-5-hydrazinylphenol with biological systems have shown that:
- Protein Binding: Its ability to bind with proteins may influence its pharmacokinetics and pharmacodynamics.
- Metabolic Pathways: Understanding how this compound is metabolized in organisms can provide insights into its safety and efficacy.
- Synergistic Effects: Investigations into how this compound interacts with other drugs could reveal potential synergistic effects that enhance therapeutic outcomes.
Several compounds share structural similarities with 2-chloro-4-fluoro-5-hydrazinylphenol. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloro-4-fluorophenol | Chlorine and fluorine on phenolic ring | Precursor for various derivatives |
| 3-Chloro-4-fluorophenol | Chlorine at different position | Different reactivity profile |
| 2-Amino-4-fluorophenol | Amino group instead of hydrazinyl | Enhanced biological activity |
| 5-Hydrazinyl-2-chlorophenol | Hydrazinyl group at different position | Potentially different biological effects |
Uniqueness
The uniqueness of 2-chloro-4-fluoro-5-hydrazinylphenol lies in its specific combination of halogen substituents and a hydrazinyl moiety, which may provide distinctive reactivity patterns and biological activities not observed in other similar compounds. This combination makes it a valuable candidate for further research in medicinal chemistry and agrochemical applications.








